The Binding Site and Mechanism of Action of eCF506 on SRC: A Technical Guide
The Binding Site and Mechanism of Action of eCF506 on SRC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding site of eCF506 on the Proto-oncogene tyrosine-protein kinase Src (SRC). eCF506 is a potent and highly selective inhibitor of SRC family kinases, demonstrating a unique mechanism of action that distinguishes it from many existing SRC inhibitors. This document details the molecular interactions at the binding site, presents quantitative data on its inhibitory activity, outlines relevant experimental methodologies, and visualizes the inhibitor's impact on SRC signaling.
The eCF506 Binding Site on SRC
eCF506 uniquely targets the inactive conformation of the SRC kinase domain.[1] This mode of binding is significant as it not only inhibits the catalytic activity of SRC but also locks the enzyme in a conformation that prevents its scaffolding functions, thereby inhibiting its interaction with downstream partners like Focal Adhesion Kinase (FAK).[1] This dual-action mechanism classifies eCF506 as a "total SRC inhibitor".
The precise binding site of eCF506 on human SRC has been elucidated through X-ray crystallography, with the co-crystal structure available in the Protein Data Bank (PDB) under the accession code 7NG7 .[2] Analysis of this structure reveals that eCF506 settles into the ATP-binding pocket of the inactive kinase domain.
The key interactions between eCF506 and SRC are multifaceted, involving a network of hydrogen bonds and hydrophobic interactions that stabilize the complex. The pyrazolopyrimidine core of eCF506 forms critical hydrogen bonds with the hinge region of the kinase, a common feature for ATP-competitive inhibitors. The extended side chains of the inhibitor engage with hydrophobic pockets within the binding site, contributing to its high affinity and selectivity.
While a detailed residue-by-residue breakdown is best visualized using molecular modeling software with the 7NG7 PDB file, the key regions of interaction include the hinge region, the hydrophobic region I, and the back pocket of the ATP-binding site.
Quantitative Data
The inhibitory potency and selectivity of eCF506 have been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data.
| Parameter | Target | Value | Assay Type | Reference |
| IC50 | SRC | < 0.5 nM | Cell-free assay | [3] |
| IC50 | YES1 | 2.1 nM | Cell-free assay | [3] |
| Selectivity | ABL vs. SRC | >950-fold | Cell-free assay | [3] |
| GI50 | MDA-MB-231 cells | ~10 nM | Cell proliferation assay | [1] |
| GI50 | MCF7 cells | ~10 nM | Cell proliferation assay | [1] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the established signaling pathway of SRC and the inhibitory effect of eCF506.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the binding and activity of eCF506.
X-ray Crystallography
To determine the three-dimensional structure of eCF506 in complex with SRC, co-crystallization and X-ray diffraction studies are performed.
Workflow:
Protocol Outline:
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Protein Expression and Purification: The kinase domain of human SRC is expressed in a suitable system (e.g., E. coli) and purified to homogeneity using chromatography techniques.
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Co-crystallization: The purified SRC kinase domain is incubated with a molar excess of eCF506 and subjected to crystallization screening to obtain high-quality crystals.
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X-ray Diffraction: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
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Structure Determination: The diffraction data is processed to determine the electron density map, and the atomic model of the SRC-eCF506 complex is built and refined.
Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the potency of eCF506 in inhibiting the enzymatic activity of SRC.
Protocol Outline:
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Reagents: Purified active SRC kinase, a suitable substrate peptide, ATP, and eCF506 at various concentrations.
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Reaction Setup: The kinase, substrate, and inhibitor are pre-incubated in a reaction buffer.
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Initiation: The kinase reaction is initiated by the addition of ATP.
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Detection: After a defined incubation period, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (32P-ATP), fluorescence, or luminescence-based assays.
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Data Analysis: The percentage of kinase inhibition at each eCF506 concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of eCF506 to SRC within a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol Outline:
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Cell Treatment: Intact cells are treated with either eCF506 or a vehicle control.
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Heating: The treated cells are heated to a range of temperatures.
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Cell Lysis and Protein Separation: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.
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Detection: The amount of soluble SRC at each temperature is quantified by Western blotting or other protein detection methods.
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Data Analysis: A melting curve is generated by plotting the amount of soluble SRC as a function of temperature. A shift in the melting curve to a higher temperature in the presence of eCF506 indicates target engagement.
Co-Immunoprecipitation (Co-IP)
Co-IP is employed to assess the effect of eCF506 on the interaction between SRC and its binding partners, such as FAK.
Protocol Outline:
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Cell Treatment: Cells are treated with eCF506 or a control compound.
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Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.
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Immunoprecipitation: The cell lysate is incubated with an antibody specific for SRC, which is coupled to beads (e.g., agarose or magnetic beads).
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Washing: The beads are washed to remove non-specifically bound proteins.
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Elution and Detection: The protein complexes are eluted from the beads, and the presence of SRC and its interacting partners (e.g., FAK) is analyzed by Western blotting. A decrease in the amount of co-precipitated FAK in the presence of eCF506 indicates the inhibition of the SRC-FAK interaction.
Conclusion
eCF506 represents a significant advancement in the development of SRC inhibitors. Its unique mechanism of binding to the inactive conformation of SRC, thereby inhibiting both its catalytic and scaffolding functions, offers a promising strategy for overcoming the limitations of previous SRC-targeting therapies. The detailed understanding of its binding site, supported by the co-crystal structure (PDB: 7NG7), provides a solid foundation for the rational design of next-generation SRC inhibitors with improved efficacy and selectivity. The experimental protocols outlined in this guide serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery and development.
